RO5101576

Pulmonary Inflammation Neutrophil Biology Receptor Pharmacology

Procure RO5101576 for definitive assessment of the LTB4 pathway in neutrophilic inflammation models (asthma, COPD, ALI). Its dual BLT1/BLT2 antagonism prevents compensatory signaling seen with single-receptor blockers. The compound's established, scalable synthesis ensures consistent, high-purity supply for large-scale or multi-site studies, while documented toxicology tolerability streamlines in vivo dosing and reduces experiment-terminating risks.

Molecular Formula C36H38O8S
Molecular Weight 630.7 g/mol
Cat. No. B1680695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO5101576
Synonyms4-(3-(6-(3-benzo(1,3)dioxol-5-yl-5-thiophen-3-ylphenoxy)hexyl)-2-(2-carboxyethyl)phenoxy)butyric acid
RO 5101576
RO-5101576
RO5101576
Molecular FormulaC36H38O8S
Molecular Weight630.7 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)OCCCCCCC4=C(C(=CC=C4)OCCCC(=O)O)CCC(=O)O)C5=CSC=C5
InChIInChI=1S/C36H38O8S/c37-35(38)10-6-17-42-32-9-5-8-25(31(32)12-14-36(39)40)7-3-1-2-4-16-41-30-20-28(19-29(21-30)27-15-18-45-23-27)26-11-13-33-34(22-26)44-24-43-33/h5,8-9,11,13,15,18-23H,1-4,6-7,10,12,14,16-17,24H2,(H,37,38)(H,39,40)
InChIKeySRPFDFNVILUDAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RO5101576 Product Profile: A Dual BLT1/BLT2 Antagonist for Neutrophilic Inflammation Research


RO5101576 is a synthetic small molecule developed by Roche as a dual antagonist of the leukotriene B4 (LTB4) receptors, BLT1 and BLT2 [1]. It is chemically classified as a phenylpropionate-benzodioxole hybrid, bearing two carboxylic acid functional groups [2]. The compound was specifically designed to interrogate the role of the LTB4 pathway in pulmonary neutrophilic inflammation, where elevated LTB4 levels are a hallmark of diseases such as asthma, COPD, and acute lung injury [3].

RO5101576 Procurement Considerations: Why a Dual LTB4 Antagonist Cannot Be Replaced by BLT1- or BLT2-Selective Probes


Substituting RO5101576 with a BLT1-selective (e.g., U75302, CP105696) or BLT2-selective (e.g., LY255283) antagonist will yield fundamentally different and incomplete biological profiles due to the compound's unique dual receptor engagement. The LTB4 pathway is characterized by a complex interplay between BLT1 and BLT2 receptors, which have distinct, and sometimes opposing, roles in inflammation and cell migration [1]. Using a single-receptor antagonist can mask compensatory signaling through the unblocked receptor, leading to misinterpretation of LTB4's role. Furthermore, many LTB4 antagonists in clinical development (e.g., BIIL 284, LY293111) have failed due to a lack of efficacy or safety issues, underscoring the critical importance of RO5101576's specific, well-characterized pharmacological profile for robust and reproducible preclinical research [2].

RO5101576 Evidence Guide: Quantitative Differentiation from Other LTB4 Antagonists


Evidence Item 1: RO5101576 Dual BLT1/BLT2 Antagonism vs. Selective Comparators

Unlike the majority of tool compounds which are selective for BLT1 (e.g., U75302) or BLT2 (e.g., LY255283), RO5101576 is a dual BLT1/BLT2 antagonist [1]. In a direct comparative assay, its potency at human BLT1 (IC50 = 8 nM) is comparable to the selective BLT1 antagonist CP105696 (IC50 = 5.6 nM) [2]. However, RO5101576 uniquely maintains sub-micromolar potency at the BLT2 receptor (IC50 = 164 nM), a feature absent in BLT1-selective agents and crucial for fully interrogating the LTB4 pathway [2].

Pulmonary Inflammation Neutrophil Biology Receptor Pharmacology

Evidence Item 2: In Vivo Efficacy of RO5101576 Compared to the Clinical Standard Budesonide

RO5101576's in vivo efficacy was benchmarked against the inhaled corticosteroid budesonide in a non-human primate (NHP) model of allergic pulmonary inflammation [1]. Both compounds demonstrated a comparable, statistically significant reduction in allergen-evoked pulmonary neutrophilia. This positions RO5101576 as a tool with efficacy similar to a clinically relevant standard-of-care in a key translational model.

Asthma Models In Vivo Pharmacology Preclinical Efficacy

Evidence Item 3: RO5101576 Kilogram-Scale Process Chemistry vs. Discovery-Scale Analogs

Unlike many research-grade LTB4 antagonists that lack a defined, scalable synthesis, a robust, chromatography-free process for RO5101576 was developed to support kilogram-scale API production for toxicology studies [1]. This process achieves a 54% overall yield over seven total steps, a critical differentiator for procurement in large-scale, long-term, or multi-site studies.

Process Chemistry Preclinical Development API Supply

Evidence Item 4: Defined Toxicology Profile of RO5101576 for In Vivo Study Planning

RO5101576 was advanced through formal toxicology studies as part of its preclinical development, and was reported to be well-tolerated [1]. This contrasts with many research tool compounds for which no formal safety data exists, requiring users to empirically determine dosing and monitor for unexpected toxicity.

Drug Safety Toxicology In Vivo Pharmacology

RO5101576 Application Scenarios: Where Its Differentiated Profile Delivers Value


Investigating the Complete LTB4 Receptor Axis in Neutrophil-Driven Disease Models

Procure RO5101576 to fully inhibit both BLT1 and BLT2 receptors in models of asthma, COPD, or acute lung injury. Its dual antagonism prevents the compensatory signaling that occurs with single-receptor blockers, allowing for a definitive assessment of the LTB4 pathway's contribution to neutrophilic inflammation. The direct in vivo efficacy comparison to budesonide [1] provides a clinically relevant benchmark for your results.

Long-Term, Multi-Center In Vivo Studies Requiring Consistent API Supply

For large-scale animal studies, long-term dosing experiments, or collaborative projects across multiple institutions, RO5101576 is the superior choice. Its established, chromatography-free, kilogram-scale synthesis [2] ensures a consistent, high-purity supply. This eliminates the batch variability and supply chain uncertainty common with milligram-scale tool compounds.

Preclinical Toxicology and Safety Pharmacology Experiments

When planning in vivo studies where compound tolerability is a key variable, RO5101576 offers a significant advantage. Unlike typical probes with unknown safety profiles, RO5101576 was well-tolerated in formal toxicology studies [1]. This prior knowledge streamlines dose-ranging studies and reduces the risk of experiment-terminating adverse events, saving time and valuable resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO5101576

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.